molecular formula C20H18N2O2S B11627999 N-{1-[(2-methylphenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide

N-{1-[(2-methylphenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide

Cat. No.: B11627999
M. Wt: 350.4 g/mol
InChI Key: RMSJBKINCURXBR-UHFFFAOYSA-N
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Description

N-{1-[(2-methylphenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a thiophene ring, an amide linkage, and aromatic substituents, which contribute to its diverse chemical behavior and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(2-methylphenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminothiophene-2-carboxylic acid with 1-(2-methylphenyl)-2-oxo-2-phenylethylamine under controlled conditions. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process. Solvent selection, temperature control, and reaction time are critical parameters that are carefully monitored during the industrial production.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(2-methylphenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-{1-[(2-methylphenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N-{1-[(2-methylphenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating a biological pathway. The presence of the thiophene ring and aromatic substituents enhances its binding affinity and specificity towards the target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methylphenyl)-2-oxo-2-phenylethylamine
  • 2-aminothiophene-2-carboxylic acid
  • N-(2-chloro-6-methylphenyl)thiophene-2-carboxamide

Uniqueness

N-{1-[(2-methylphenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide stands out due to its unique combination of a thiophene ring and an amide linkage, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H18N2O2S

Molecular Weight

350.4 g/mol

IUPAC Name

N-[1-(2-methylanilino)-2-oxo-2-phenylethyl]thiophene-2-carboxamide

InChI

InChI=1S/C20H18N2O2S/c1-14-8-5-6-11-16(14)21-19(18(23)15-9-3-2-4-10-15)22-20(24)17-12-7-13-25-17/h2-13,19,21H,1H3,(H,22,24)

InChI Key

RMSJBKINCURXBR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(C(=O)C2=CC=CC=C2)NC(=O)C3=CC=CS3

Origin of Product

United States

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